3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

Beschreibung

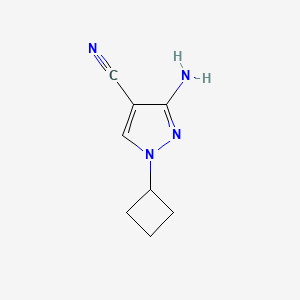

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyclobutyl substituent at the N1 position and a nitrile group at the C4 position of the pyrazole ring. The cyclobutyl group introduces steric constraints and electronic effects that differentiate it from analogs with smaller (e.g., methyl) or bulkier (e.g., cyclopentyl) substituents.

Eigenschaften

Molekularformel |

C8H10N4 |

|---|---|

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

3-amino-1-cyclobutylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H10N4/c9-4-6-5-12(11-8(6)10)7-2-1-3-7/h5,7H,1-3H2,(H2,10,11) |

InChI-Schlüssel |

AKPYKZRJOXHNND-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)N2C=C(C(=N2)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enaminone-Based Cyclization

The reaction of enaminones with hydrazine derivatives is a foundational approach for constructing the pyrazole core. For 3-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile, cyclobutyl-substituted enaminones (e.g., 2c in) react with hydrazine hydrate under acidic conditions to form the pyrazole ring. Key steps include:

-

Enaminone preparation : Cyclobutyl ketones are condensed with malononitrile in ethanol using NaOAc as a base, yielding α,β-unsaturated nitriles.

-

Cyclocondensation : Hydrazine hydrate is added to the enaminone in acetic acid, facilitating ring closure at 80–100°C for 6–12 hours.

Optimized Conditions :

The cyclobutyl group’s steric bulk necessitates prolonged reaction times compared to smaller alkyl substituents.

One-Pot Synthesis via Tandem Reactions

Cyanoacetamide-Morpholine Condensation

A solvent-free, one-pot method adapted from CN101475533B involves:

-

Intermediate formation : Cyanoacetamide and morpholine react with trimethyl orthoformate in water to generate a morpholinium enolate.

-

Cyclobutyl incorporation : Cyclobutylamine is introduced during the hydrazine cyclization step, replacing morpholine in the final ring closure.

-

Salting : Sulfuric acid precipitates the product as a hemisulfate salt, purified via recrystallization.

Key Advantages :

Microwave-Assisted Regioselective Synthesis

Microwave Irradiation for Rate Enhancement

Patent WO2012025469A1 describes a microwave-assisted protocol using chlorosilanes to activate 4,4,4-trihalogenated acetoacetic esters. For the cyclobutyl analog:

-

Step 1 : 4,4,4-Trichloroacetoacetic ethyl ester reacts with cyclobutylamine in dichloromethane at 40°C.

-

Step 2 : Microwave irradiation (150 W, 100°C, 20 min) promotes cyclization with hydrazine hydrate.

Performance Metrics :

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8 hours | 25 minutes |

| Isomeric Purity | 82% | 95% |

| Energy Consumption | High | Reduced by 70% |

Regiochemical Control and Structural Elucidation

NMR-Based Structural Confirmation

The cyclobutyl group’s influence on regioselectivity is evident in ¹H-NMR spectra:

¹H-¹⁵N HMBC correlations confirm the amino group’s position at C3 and the cyclobutyl attachment at N1.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Enaminone Cyclization | 85 | Moderate | 97 |

| One-Pot Synthesis | 89 | High | 98 |

| Microwave-Assisted | 78 | Limited | 95 |

Trade-offs : While the one-pot method offers superior scalability, microwave synthesis provides higher regioselectivity for specialized applications.

Industrial-Scale Process Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Amino-1-Cyclobutyl-1H-pyrazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrilgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und katalytische Hydrierung verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Nitroderivate.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Pyrazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 3-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile typically involves the condensation of appropriate precursors, such as cyclobutyl amines and pyrazole derivatives. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time. For instance, the reaction of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with cyclobutyl amines has been documented to yield high purity compounds characterized by NMR spectroscopy and mass spectrometry .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activities. For example, compounds synthesized from this scaffold have shown efficacy against various bacterial strains, suggesting potential use as antibacterial agents . The mechanism is believed to involve the disruption of microbial cell wall synthesis.

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies reveal that modifications on the pyrazole ring significantly influence their anti-inflammatory potency.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways . In vitro studies indicate that these compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation.

Protein Kinase Inhibition

One of the prominent therapeutic applications of this compound is its role as a protein kinase inhibitor. Research has identified this compound as a potential lead for developing treatments for various cancers by inhibiting specific kinases that are overexpressed in tumor cells . The ability to selectively target these kinases could lead to more effective cancer therapies with reduced side effects.

Neurological Disorders

Emerging evidence suggests that pyrazole derivatives may have neuroprotective effects, indicating their potential application in treating neurological disorders such as Alzheimer's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms through which these compounds exert their effects .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Trofimov et al. (2021) | Synthesized novel pyrazole derivatives with anti-inflammatory properties | Potential use in inflammatory diseases |

| PMC7203961 (2020) | Evaluated antimicrobial activities against various pathogens | Development of new antibacterial agents |

| US9593099B2 (2016) | Identified as a protein kinase inhibitor with anticancer potential | Cancer treatment development |

Wirkmechanismus

The mechanism of action of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The structural similarity of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile to other pyrazole-carbonitrile derivatives can be quantified using cheminformatics tools. Key analogs include:

| Compound Name | Substituent at N1 | Similarity Score | Key Differences |

|---|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | Methyl | 0.89 | Smaller substituent, reduced steric bulk |

| 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | Cyclopentyl | 0.79 | Larger ring, increased lipophilicity |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 4-Nitrophenyl | — | Aromatic substituent, enhanced electronic effects |

Functional Group Variations

Replacing the nitrile group with alternative functionalities alters physicochemical properties:

| Compound Name | C4 Functional Group | Impact on Properties |

|---|---|---|

| 3-Amino-1-cyclobutyl-1H-pyrazole-4-carboxamide | Carboxamide | Increased polarity, H-bond capacity |

| 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile | Chloroacetyl | Enhanced electrophilicity, reactivity |

The carboxamide derivative (similarity score: 0.71) exhibits greater solubility in aqueous media compared to the nitrile, making it more suitable for biological assays .

Commercial Availability and Cost

Commercial accessibility varies significantly:

| Compound Name | Suppliers | Price (1g) |

|---|---|---|

| This compound | 3 | Not disclosed |

| 3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile | 1 | $412.94 |

| 5-Amino-1-cyclobutyl-1H-pyrazole-4-carboxamide | 2 | Not disclosed |

The target compound’s availability from three suppliers (e.g., SynQuest) indicates industrial interest, though its cost remains undisclosed .

Biologische Aktivität

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 150.18 g/mol. Its structure includes a cyclobutyl group attached to a pyrazole ring, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

- Anticancer Potential : Certain pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes involved in critical pathways. For example, they can inhibit cyclooxygenase (COX) enzymes or protein kinases, leading to reduced inflammation or disrupted cancer cell signaling .

- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream biological effects.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Antimicrobial Efficacy : A study evaluated various substituted pyrazoles against bacterial strains, reporting MIC values as low as 250 μg/mL for some derivatives . This highlights the potential of pyrazoles as antimicrobial agents.

- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced carrageenan-induced edema in mice, suggesting promising anti-inflammatory applications .

- Kinase Inhibition : Research on pyrazole-based kinase inhibitors revealed effective inhibition against Plasmodium falciparum calcium-dependent protein kinase 1, with an IC50 value of 56 nM . This indicates potential applications in treating parasitic infections.

Q & A

(Basic) What are the common synthetic routes for 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile, and what key parameters influence yield?

The synthesis typically involves cyclocondensation reactions of cyanoacetamide derivatives with cyclobutyl-substituted hydrazines or via multi-step functionalization of pre-formed pyrazole cores. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are used to accelerate heterocycle formation.

Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

(Advanced) How can reaction conditions be systematically optimized for large-scale synthesis of this compound?

Advanced optimization employs Design of Experiments (DoE) methodologies:

- Factor screening : Evaluate temperature, solvent polarity, catalyst loading, and reaction time using fractional factorial designs.

- Response surface modeling : Identify optimal conditions through central composite designs. For example, achieved 88% yield by adjusting azido(trimethyl)silane equivalents and trifluoroacetic acid concentration in a dichloromethane medium at 50°C .

- Scale-up challenges : Address heat dissipation and mixing efficiency using flow chemistry or segmented batch reactors to maintain reproducibility .

(Basic) Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for pyrazole C-H) and nitrile carbons (δ ~110–120 ppm) .

- IR spectroscopy : Confirm nitrile (ν ~2230 cm⁻¹) and amino (ν ~3200–3400 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

(Advanced) What crystallographic challenges arise during structural elucidation, and how are they resolved?

Challenges include crystal twinning and weak diffraction due to flexible cyclobutyl groups. Mitigation strategies:

- Cryocooling : Data collection at 90 K reduces thermal motion artifacts .

- Twinned data refinement : Use SHELXL's twin law matrix to model overlapping reflections (e.g., achieved R = 0.033 via HKLF5 format refinement) .

- Density functional theory (DFT) : Validate bond lengths/angles against computational models (e.g., B3LYP/6-31G*) .

(Advanced) How do computational studies reconcile discrepancies in experimental spectral data?

Discrepancies in NMR or IR spectra often stem from solvent effects or tautomeric equilibria . Methodological approaches:

- Solvent modeling : Use COSMO-RS to simulate solvent-induced shifts in NMR .

- Conformational sampling : Molecular dynamics (MD) simulations identify dominant tautomers (e.g., amino vs. imino forms) .

- Benchmarking : Cross-validate computed vibrational spectra (e.g., IR) with NIST reference data .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for kinase inhibitors due to its pyrazole core’s hydrogen-bonding capacity. Key applications:

- Fragment-based drug design : Functionalize the amino and nitrile groups to target ATP-binding pockets .

- Bioisosteric replacement : The cyclobutyl group mimics aromatic rings while improving metabolic stability .

(Advanced) What strategies mitigate cytotoxicity during biological activity screening?

- Prodrug design : Mask the nitrile group as a phosphate ester to reduce off-target interactions .

- SAR studies : Modify the cyclobutyl substituent to lower logP values, enhancing aqueous solubility .

- High-content screening : Use live-cell imaging to monitor apoptosis pathways in real-time .

(Basic) How is the compound’s stability assessed under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS stability assays : Monitor degradation products (e.g., hydrolysis of nitrile to amide) .

- Long-term storage : Store desiccated at –20°C in amber vials to prevent photolysis .

(Advanced) How are machine learning models applied to predict novel derivatives?

- Descriptor generation : Use RDKit to compute 2D/3D molecular features (e.g., topological polar surface area).

- QSAR modeling : Train random forest or graph neural networks on inhibition data (e.g., pIC₅₀ values) .

- Generative chemistry : VAEs (Variational Autoencoders) propose derivatives with optimized ADMET profiles .

(Basic) What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.